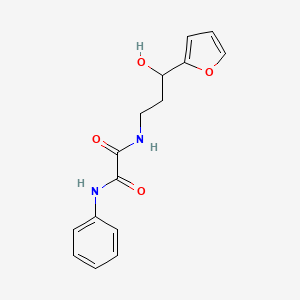![molecular formula C12H12N4 B2560637 2-肼基-5,6-二氢苯并[h]喹唑啉 CAS No. 1037784-17-0](/img/structure/B2560637.png)
2-肼基-5,6-二氢苯并[h]喹唑啉
描述
2-Hydrazino-5,6-dihydrobenzo[h]quinazoline is a heterocyclic compound with the molecular formula C₁₂H₁₂N₄. It is a derivative of benzo[h]quinazoline, characterized by the presence of a hydrazino group at the second position.
科学研究应用
2-Hydrazino-5,6-dihydrobenzo[h]quinazoline has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent by inhibiting tubulin polymerization, which is crucial for cell division.
Biology: It is used in studies related to cell apoptosis and other cellular processes.
Industry: This compound is explored for its potential use in the synthesis of other complex organic molecules.
作用机制
Target of Action
It is known that benzoquinazolines, a class of compounds to which 2-hydrazino-5,6-dihydrobenzo[h]quinazoline belongs, have a wide range of pharmacological effects . These effects include roles as anticancer, antimicrobial, anti-monoamine oxidase, anticonvulsant, antiviral, antinociceptive, antioxidant, antineoplastic, antituberculosis, antiplatelet, and antiphlogistic agents .
Mode of Action
It has been noted that a 2-aminoacyl derivative of 5,6-dihydrobenzo[h]quinazoline exhibited strong antiphlogistic activity and a modest antiplatelet impact in vitro on arachidonic acid-induced aggregation . This suggests that 2-Hydrazino-5,6-dihydrobenzo[h]quinazoline may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the wide range of pharmacological effects attributed to benzoquinazolines, it can be inferred that 2-hydrazino-5,6-dihydrobenzo[h]quinazoline may affect multiple biochemical pathways .
Result of Action
It has been noted that a 2-aminoacyl derivative of 5,6-dihydrobenzo[h]quinazoline exhibited strong antiphlogistic activity and a modest antiplatelet impact in vitro on arachidonic acid-induced aggregation . This suggests that 2-Hydrazino-5,6-dihydrobenzo[h]quinazoline may have similar effects at the molecular and cellular level.
生化分析
Cellular Effects
Quinazoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that quinazoline derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
The synthesis of 2-Hydrazino-5,6-dihydrobenzo[h]quinazoline typically involves the reaction of chalcone with guanidine under specific conditions. The reaction is carried out in a suitable solvent, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
2-Hydrazino-5,6-dihydrobenzo[h]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazino group can participate in substitution reactions, forming various substituted quinazolines. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
2-Hydrazino-5,6-dihydrobenzo[h]quinazoline can be compared with other quinazoline derivatives such as:
4-Phenyl-5,6-dihydrobenzo[h]quinazoline: Similar in structure but with a phenyl group at the fourth position, showing different biological activities.
2-Amino-5,6-dihydrobenzo[h]quinazoline: Lacks the hydrazino group, leading to different chemical reactivity and applications.
2-Hydrazinoquinazoline: Similar but without the dihydrobenzo ring, affecting its stability and reactivity.
属性
IUPAC Name |
5,6-dihydrobenzo[h]quinazolin-2-ylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c13-16-12-14-7-9-6-5-8-3-1-2-4-10(8)11(9)15-12/h1-4,7H,5-6,13H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTIXIGOAAUTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
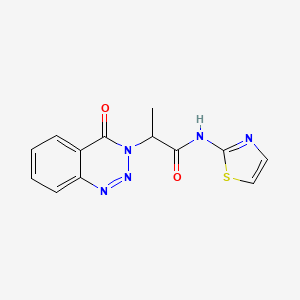
![N-(4-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2560559.png)
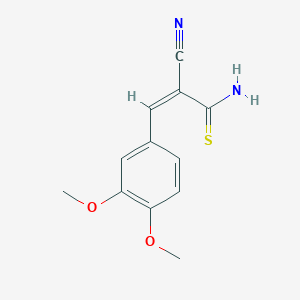
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2560562.png)
![5-(2-(5-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2560564.png)
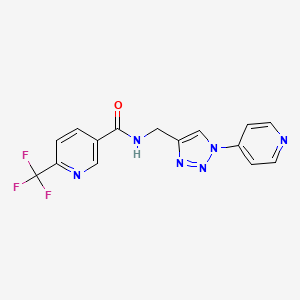
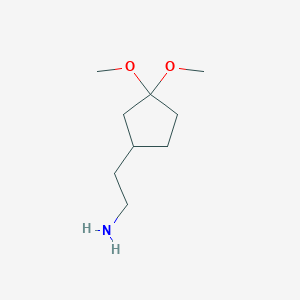
![[3-(Aminomethyl)azetidin-3-yl]methanamine](/img/structure/B2560570.png)
![Ethyl 3-amino-4-(furan-2-yl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate](/img/structure/B2560571.png)
![[2-(Methoxymethyl)phenyl]thiourea](/img/structure/B2560572.png)

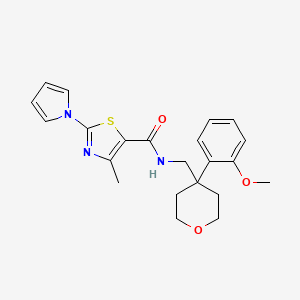
![N'-[(2-methoxyphenyl)methyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide](/img/structure/B2560575.png)
